1-(Bromomethyl)-4-ethylbenzene
Overview
Description
1-(Bromomethyl)-4-ethylbenzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with an ethyl group. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of bromomethylated benzenes can be achieved through different routes. For instance, the modified Gilch route utilizes 1,4-bis(halomethyl)benzenes as monomers to produce polyphenylenevinylene derivatives, with the bis(bromomethyl) monomer yielding higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions leads to different bromination products, including bromomethylated benzenes, which can be further transformed into sulfur-functionalized quinones . These methods highlight the reactivity of bromomethyl groups in electrophilic aromatic substitution reactions and their utility in synthesizing functionalized aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromomethylated benzenes has been extensively studied using X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been characterized, revealing different conformations and packing motifs influenced by the crystalline environment . Similarly, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, showing diverse packing arrangements and intermolecular interactions, such as C–H···Br and C–Br···π .
Chemical Reactions Analysis
Bromomethylated benzenes participate in a variety of chemical reactions. They can be used in the synthesis of highly functionalized molecules, such as 4-bromo-1,2-dihydroisoquinolines, through intramolecular reactions involving benzyl bromide and α-imino carbene intermediates . Additionally, bromomethyl groups can undergo coupling reactions, as demonstrated in the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes . These reactions showcase the versatility of bromomethylated benzenes in forming new carbon-carbon bonds and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethylated benzenes are influenced by their molecular structure. The presence of bromine atoms imparts significant reactivity due to their ability to participate in various types of interactions, including hydrogen bonding and halogen bonding . The solvate structures of bromomethylated benzenes also indicate the role of solvent molecules in affecting the conformation and packing of these compounds in the solid state . Furthermore, the electronic properties of bromomethylated benzenes can be tailored by introducing different substituents, as seen in the synthesis of dibenzopentalenes with varying functional groups .
Scientific Research Applications
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Synthesis and Characterisation of Isomeric Derivatives
- Field: Organic Chemistry
- Application: Bromopyrenes, which are derivatives of pyrene, a renowned aromatic hydrocarbon, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
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Synthesis of Block Copolymers
- Field: Polymer Chemistry
- Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Method: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results: The primary parameters, for example concentration, and time that affect reaction were evaluated .
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Synthesis of Other Organic Compounds
- Field: Organic Chemistry
- Application: [1- (bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.
- Method: [1- (bromomethyl)cyclopropyl]methanol has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
- Results: Not specified.
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Controlled Radical Polymerization of Styrene
- Field: Polymer Chemistry
- Application: (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene .
- Method: (1-Bromoethyl)benzene has been used as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Results: Not specified .
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Bromopyrene Derivatives
- Field: Organic Chemistry
- Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method: This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
- Field: Organic Chemistry
- Application: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
- Method: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results: Not specified .
-
Bromopyrene Derivatives
- Field: Organic Chemistry
- Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method: This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
- Field: Organic Chemistry
- Application: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
- Method: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results: Not specified .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified or used in the synthesis of other compounds.
For a specific compound, these analyses would require laboratory experiments, computational modeling, and extensive literature review. Please consult with a chemist or a reliable database for detailed information.
properties
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-ethylbenzene | |
CAS RN |
57825-30-6 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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